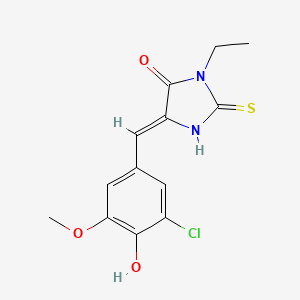

5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-ethyl-2-thioxo-4-imidazolidinone

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar imidazolidinone derivatives often involves the condensation of aldehydes with imidazol-5-ones in the presence of catalysts and solvents. For example, Patel et al. (2010) described the preparation of thiazolidin-4-ones through the refluxation of 4-methoxybenzylidene-imidazol-5-ones with thioglycolic acid and anhydrous zinc chloride in ethanol (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

Molecular structure analysis involves characterizing the arrangement of atoms within a compound. For related molecules, X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy are commonly used. For instance, Wang, Chu, & Su (2005) elucidated the Z-conformation and intramolecular hydrogen bonding in a related 4-methoxybenzylidene imidazolone (Wang, Chu, & Su, 2005).

Chemical Reactions and Properties

Chemical reactions of imidazolidinone derivatives can include cycloadditions, nucleophilic substitutions, and electrophilic additions, depending on the functional groups present. The study by Spoorthy et al. (2021) showcases the synthesis of thiazolidin-thiophene carboxylates, highlighting the versatility of related compounds in forming new chemical bonds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior in different environments. The detailed molecular structure and intermolecular interactions, as explored by Hu & Chen (2015), give insight into the solid-state properties of similar molecules (Hu & Chen, 2015).

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A study by Khalifa et al. (2015) explored the synthesis and characterization of new S-alkylated and Mannich bases carrying a 2-thioxoimidazolidin-4-one moiety, focusing on their structural elucidation using IR, NMR, mass spectral data, and elemental analysis (Khalifa, Al-Omar, Mohamed, & El-serwy, 2015).

- Another study focused on the synthesis and characterization of thiazole and 2-thioxoimidazolidinone derivatives, assessing their antibacterial and anticancer properties. The research highlighted the synthesis process and the biological activity studies against antimicrobial and anticancer activities (Sherif, Eldeen, & Helal, 2013).

Biological Activities

- Research into the antimicrobial activity of novel barbituric acid and thiohydantoin derivatives of imidazo[2, 1-b][1,3,4] thiadiazoles included the synthesis of 5-[6-aryl-2-(4-methoxybenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl-methylene]-pyrimidine-2,4,6-triones and their screening for antibacterial and antifungal activities (Badige, Shetty, Lamani, & Khazi, 2009).

Anticancer and Anti-migratory Properties

- A study investigating 3-[(E)-(4-Hydroxy-3-methoxybenzylidene)amino]-2-thioxoimidazolidin-4-one as a Snail1 inhibitor revealed its anticancer and anti-migratory properties against colorectal cancer. This compound showed excellent cytotoxicity and reduced motility in HCT116 cells, indicating its potential as an anti-neoplastic agent in colorectal cancer treatment (Sunil, Ranjitha, Murugappan, & Balaji, 2014).

Propiedades

IUPAC Name |

(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-ethyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-3-16-12(18)9(15-13(16)20)5-7-4-8(14)11(17)10(6-7)19-2/h4-6,17H,3H2,1-2H3,(H,15,20)/b9-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYBCUXRKBAWOQ-UITAMQMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)O)OC)NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)O)OC)/NC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorophenyl)-2-(3,4-dichlorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B4007681.png)

![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)

![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)

![3-{[4,4-bis(ethoxycarbonyl)octanoyl]amino}benzoic acid](/img/structure/B4007697.png)

![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)

![8-{[2-(benzylamino)pyrimidin-5-yl]methyl}-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4007706.png)

![N-cyclohexyl-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanamide](/img/structure/B4007722.png)

![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)

![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)

![4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)

![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4007768.png)